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Compound of Interest

Compound Name: (-)-Eseroline fumarate

Cat. No.: B1631656

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of (-)-Eseroline
fumarate with other well-characterized opioid agonists: Morphine (a classic p-opioid agonist),
U-50,488 (a selective k-opioid agonist), and SNC80 (a selective d-opioid agonist). The
information presented is supported by experimental data from peer-reviewed scientific
literature.

Introduction

(-)-Eseroline, a metabolite of the acetylcholinesterase inhibitor physostigmine, has been
identified as a potent antinociceptive agent with a pharmacological profile indicative of an
opioid agonist.[1] Its analgesic effects are reported to be stronger than those of morphine and
are reversible by the opioid antagonist naloxone, suggesting a mechanism of action mediated
through opioid receptors.[1][2] Unlike its parent compound, physostigmine, the
acetylcholinesterase inhibition by eseroline is weak and readily reversible. This guide aims to
contextualize the performance of (-)-Eseroline fumarate by comparing its available in vitro and
in vivo data with that of standard selective agonists for the L, kK, and & opioid receptors.

Quantitative Data Comparison

The following tables summarize key in vitro and in vivo pharmacological parameters for (-)-
Eseroline fumarate and the selected comparator opioid agonists. This data facilitates a direct
comparison of their binding affinities, functional potencies, and analgesic efficacies.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1631656?utm_src=pdf-interest
https://www.benchchem.com/product/b1631656?utm_src=pdf-body
https://www.benchchem.com/product/b1631656?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/7279315/
https://pubmed.ncbi.nlm.nih.gov/7279315/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.935588/full
https://www.benchchem.com/product/b1631656?utm_src=pdf-body
https://www.benchchem.com/product/b1631656?utm_src=pdf-body
https://www.benchchem.com/product/b1631656?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631656?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki, nM)

Compound

p-Opioid Receptor
(MOR)

K-Opioid Receptor
(KOR)

0-Opioid Receptor
(DOR)

(-)-Eseroline fumarate

Data Not Available

Data Not Available

Data Not Available

Morphine 1.168 >10,000 268
U-50,488 370 12 >500
SNC80 1336.5 669.6 2.7

Note: While specific Ki values for (-)-Eseroline are not readily available in the cited literature,

studies indicate that both enantiomers of eseroline bind to opiate receptors in rat brain

membranes.[3]

Table 2: In Vitro Functional Potency (EC50, nM) in cAMP Inhibition Assays

Compound

p-Opioid Receptor
(MOR)

K-Opioid Receptor
(KOR)

6-Opioid Receptor
(DOR)

(-)-Eseroline fumarate

Data Not Available

Data Not Available

Data Not Available

Morphine 430 >10,000 >10,000
U-50,488 >10,000 1 >10,000
SNC80 >10,000 >10,000 52.8

Note: (-)-Eseroline has been shown to act as an opiate agonist by inhibiting adenylate cyclase

in vitro.[3]

Table 3: In Vivo Analgesic Potency (ED50, mg/kg) in the Hot Plate Test
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Route of

Compound Species Y I ED50 (mg/kg)
(-)-Eseroline fumarate  Rat i.p. 5

Morphine Rat S.C. 26-45
U-50,488 Mouse S.C. 7.6

SNC80 Mouse i.C.V. 0.0919 (nmol)

Signaling Pathways

Opioid agonists exert their effects by activating G-protein coupled receptors (GPCRS), primarily
of the |, K, and & subtypes. Upon agonist binding, these receptors couple to inhibitory G-
proteins (Gi/o), initiating a cascade of intracellular signaling events that ultimately lead to the
modulation of neuronal excitability and neurotransmitter release, resulting in analgesia.

The canonical signaling pathway for all three opioid receptor subtypes involves the inhibition of
adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cCAMP) levels. The
dissociation of the G-protein By subunits can also lead to the activation of G-protein-coupled
inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium
channels (VGCCs).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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